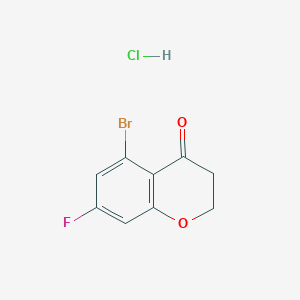![molecular formula C10H9NO2S B13143511 2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of nitriles and features a phenyl group and a methylsulfonyl group attached to the carbon-carbon triple bond.
- This compound is of interest due to its potential applications in various fields.
2-Propenenitrile, 3-[2-(methylsulfonyl)phenyl]-: .
Métodos De Preparación
- One synthetic route involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction.
- In this process, an organoboron reagent (such as arylboronic acids or boronate esters) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst to form the desired product .
- Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are essential.
Major Products: The coupling typically leads to the formation of aryl-substituted nitriles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Relevant in fine chemicals and pharmaceuticals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets or pathways.
Comparación Con Compuestos Similares
- Similar compounds include other nitriles, such as acrylonitrile and benzonitrile.
Uniqueness: The presence of the methylsulfonyl group sets it apart from simpler nitriles.
Remember that this compound’s properties and applications are continually explored through scientific research.
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(E)-3-(2-methylsulfonylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3/b6-4+ |
Clave InChI |
VRHSASDZRARMAO-GQCTYLIASA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=CC=C1/C=C/C#N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
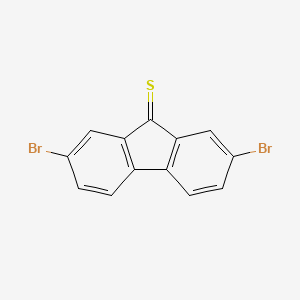
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
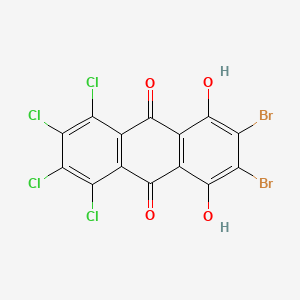
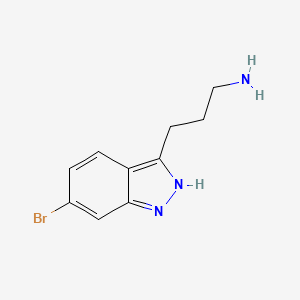
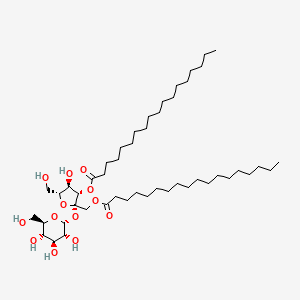
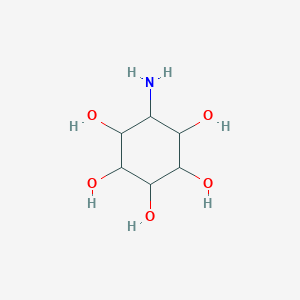
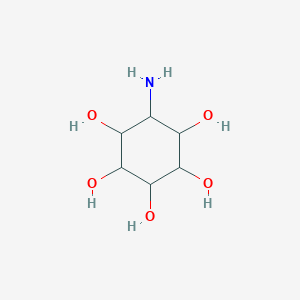
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)



